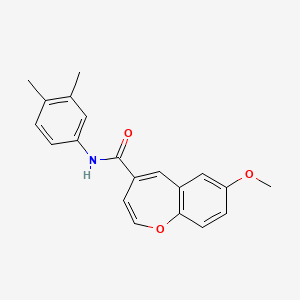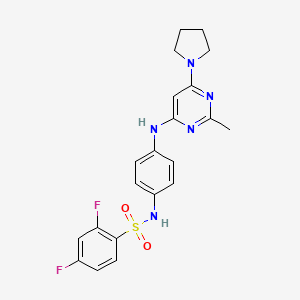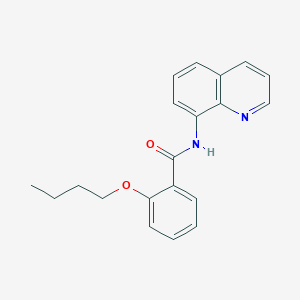![molecular formula C20H29N3O4S B11334699 1-({1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11334699.png)
1-({1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring structure
Preparation Methods
The synthesis of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-methylbenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor for certain enzymes, binding to the active site and preventing substrate interaction. The pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as 1-[(3-methylphenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide. Compared to these compounds, 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE may offer unique properties such as higher specificity for certain targets or improved stability under various conditions .
Properties
Molecular Formula |
C20H29N3O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H29N3O4S/c1-15-3-2-4-16(13-15)14-28(26,27)23-11-7-18(8-12-23)20(25)22-9-5-17(6-10-22)19(21)24/h2-4,13,17-18H,5-12,14H2,1H3,(H2,21,24) |
InChI Key |
OYQHQSLUTGEZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11334628.png)
![1-(3-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11334638.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11334640.png)
![1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11334642.png)

![3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11334653.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11334671.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11334672.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11334674.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11334677.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11334694.png)
![2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11334706.png)
